molecular formula C6H7BrN2O2S B13686523 (S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid

(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid

Cat. No.: B13686523
M. Wt: 251.10 g/mol
InChI Key: UWYZWZSTYLDHIX-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid is a compound that features a thiazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid typically involves the use of thiazole derivatives. One common method involves the bromination of a thiazole ring followed by the introduction of an amino acid side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-chloro-2-thiazolyl)propanoic Acid
  • (S)-2-Amino-3-(4-fluoro-2-thiazolyl)propanoic Acid
  • (S)-2-Amino-3-(4-iodo-2-thiazolyl)propanoic Acid

Uniqueness

(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

2-amino-3-(4-bromo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7BrN2O2S/c7-4-2-12-5(9-4)1-3(8)6(10)11/h2-3H,1,8H2,(H,10,11)

InChI Key

UWYZWZSTYLDHIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CC(C(=O)O)N)Br

Origin of Product

United States

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